molecular formula C8H5F3N2O B15238690 3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B15238690
M. Wt: 202.13 g/mol
InChI Key: KDILGCJYYALTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 2167068-18-8) is a high-value pyrrolo[2,3-b]pyridine derivative supplied with a minimum purity of 97% . This compound belongs to a class of bicyclic heterocycles known as azaindoles, where a pyrrole moiety is fused to a pyridine nucleus, creating a privileged scaffold in medicinal chemistry with a broad spectrum of pharmacological properties . Its primary research value lies in the development of novel protein kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as an effective hinge binder in kinase assays, capable of forming key hydrogen bonds with the backbone of the kinase domain, a mechanism crucial for interrupting signaling pathways involved in disease progression . Specifically, derivatives of this scaffold are investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of FGFR signaling is implicated in various cancers, including breast, lung, and liver cancers, making this compound a promising lead in targeted cancer therapy research . Furthermore, pyrrolopyridine derivatives are actively explored for the prevention or treatment of other protein kinase-related diseases, including neurodegenerative conditions such as Alzheimer's disease . This product is provided for Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can be assured of its quality and application in developing potent, selective inhibitors with favorable ligand efficiency and developmental prospects .

Properties

IUPAC Name

3-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-4-2-1-3-12-6(4)13-7(5)14/h1-3,5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDILGCJYYALTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C2C(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-nitropyridine with trifluoromethyl ketone in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Cyclization Reactions

Formation of the pyrrolo[2,3-b]pyridine core typically occurs via cyclization of substituted anilines or other nitrogen-containing precursors. For example, solvent-free three-component reactions using 1,3-dicarbonyl compounds and potassium hydroxide facilitate the formation of pyrrole rings through nucleophilic addition-elimination and intramolecular cyclization .

Cross-Coupling Reactions

Trifluoromethyl-substituted pyrrolopyridines are often synthesized via Suzuki coupling. A representative method involves:

  • Iodination : Conversion of pyrrolopyridine intermediates (e.g., 5-nitro-1H-pyrrolo[2,3-b]pyridine) to iodinated derivatives using one-pot N-methylation/iodination reactions .

  • Coupling : Reaction with aryl boronic acids in the presence of palladium(0) catalysts and sodium carbonate, followed by deprotection of formamide groups during workup .
    Yields for these steps typically range from 45–80% , depending on the coupling partner and reaction conditions .

Reduction Reactions

Reduction of nitro groups or ketones is critical for functional group interconversion. For instance, transfer hydrogenation under acidic conditions (e.g., triethylsilane and trifluoroacetic acid) reduces nitro groups to amines while maintaining other functionalities .

Formation of the Pyrrolopyridine Core

The synthesis of the bicyclic framework involves a 5-exo-trig cyclization mechanism. For example, solvent-free reactions between 1,3-dicarbonyl compounds and other reactants proceed through:

  • Nucleophilic addition of the carbonyl oxygen to an electrophilic carbon.

  • Intramolecular cyclization , facilitated by alkoxide intermediates.

  • Tautomerization to form the aromatic pyrrole ring .

Cross-Coupling with Boronic Acids

Suzuki coupling involves transmetallation between aryl boronic acids and palladium(II) complexes, forming new carbon-carbon bonds. For pyrrolopyridine derivatives, this step introduces substituents at the 5-position, enabling structural diversification .

Reactivity Profile

The compound exhibits reactivity typical of nitrogen-containing heterocycles, including:

Reaction Type Key Features Conditions Yields References
Suzuki Coupling Formation of aryl-substituted pyrrolopyridinesPd catalyst, aryl boronic acid, 50°C45–60%
Reduction Conversion of nitro groups to amines or ketones to alcoholsTriethylsilane, TFA, reflux46–80%
Nucleophilic Substitution Replacement of iodine with other groups (e.g., aryl, alkyne)SNAr conditions (e.g., DMF, 80°C)Not specified
Cyclization Formation of the pyrrolopyridine core via 5-exo-trig mechanismPotassium hydroxide, solvent-freeModerate

Challenges and Optimization

  • Yield Optimization : Multi-step syntheses often require rigorous control of reaction temperatures and catalyst loadings to maximize purity .

  • Functional Group Tolerance : Substitution patterns must balance reactivity and stability during cross-coupling or reduction steps .

Scientific Research Applications

3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The pyrrolo[2,3-b]pyridin-2-one framework allows substitutions at positions 3, 4, 5, 6, and 7, influencing electronic, steric, and pharmacological properties. Key analogs include:

Compound Name Substituents Position Key Features Reference
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one -Br (two at C3) 3 Precursor for brominated derivatives; used in cross-coupling reactions
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one -Br 4 High purity (≥97%); used in Suzuki-Miyaura couplings for drug discovery
6-Chloro-3,3-dimethyl-pyrrolo[2,3-b]pyridin-2-one -Cl (C6), -CH₃ (two at C3) 3,6 Increased lipophilicity; potential kinase inhibitor
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2-one -F 4 Electron-withdrawing group; enhances metabolic stability
5-Amino-1H-pyrrolo[2,3-b]pyridin-2-one -NH₂ 5 Functional handle for further derivatization (e.g., amide formation)
3-(Dimethylamino)benzylidene derivatives Benzylidene groups at C3 3 Dual GSK3β/Tau aggregation inhibitors; neuroprotective activity

Physicochemical Properties

Property 3-(Trifluoromethyl) Derivative* 3,3-Dibromo Analog 4-Fluoro Analog 5-Amino Analog
Molecular weight ~215 g/mol 298.85 g/mol 180.15 g/mol 149.15 g/mol
LogP (predicted) ~1.8 2.1 1.2 0.5
Solubility Low (lipophilic) Very low Moderate High
Metabolic stability High Moderate High Low

*Calculated based on structural analogs.

Biological Activity

3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antiviral, and antimicrobial activities, and discusses relevant case studies and research findings.

  • IUPAC Name : 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • Molecular Formula : C8_8H5_5F3_3N2_2O
  • Molecular Weight : 202.13 g/mol
  • CAS Number : 2167068-18-8

Biological Activity Overview

The biological activity of 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has been investigated in various studies with promising results:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : P388 murine leukemia and HCT116 human colon cancer cells.
  • Results : Compounds showed IC50_{50} values in the low micromolar range, indicating potent activity against cancer cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular:

  • Activity Against Viruses : It demonstrated effectiveness against Herpes simplex virus type I and Polio virus type I.
  • Mechanism of Action : The mechanism involves inhibition of viral replication through interference with viral protein synthesis .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, the compound has shown antimicrobial activity:

  • Pathogens Tested : Various bacterial strains including Pseudomonas putida.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values around 77 µM for certain strains, indicating moderate antibacterial activity .

Case Studies and Research Findings

StudyFocusKey Findings
AnticancerSignificant cytotoxicity against P388 leukemia cells with IC50_{50} values < 10 µM.
AntiviralEffective against Herpes simplex virus; inhibits viral replication mechanisms.
AntimicrobialModerate activity against Pseudomonas putida with MIC of 77 µM.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Studies indicate that this modification improves metabolic stability and solubility while maintaining or enhancing potency against target cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

The synthesis typically involves cyclization or ring-expansion strategies. For example, 3-substituted pyrrolo[2,3-b]pyridin-2-one derivatives can undergo microwave-assisted reactions with sodium azide to form expanded ring systems (e.g., naphthyridinones) via [3+2] cycloaddition . Alternative routes include in situ preparation using dimethylformamide di-t-butylacetal to generate intermediates like 3-[(dimethylamino)methylidene] derivatives, which are pivotal for functionalization . Key steps often require optimization of reaction time, temperature, and catalyst selection to enhance yield and purity.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Essential for confirming the trifluoromethyl group’s position and verifying the pyrrolopyridinone scaffold.
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally related compounds (e.g., thiopyrano-thienopyrimidinone derivatives) .
  • HPLC-MS : Validates purity (>95%) and monitors reaction progress, particularly for intermediates prone to degradation .
  • FT-IR : Confirms carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and CF₃ group signals (~1100–1200 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of anti-inflammatory activity in this compound class?

SAR studies on pyrrolo[2,3-b]pyridin-2-one derivatives reveal that:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability .
  • Substitutions at the 3-position (e.g., aryl or alkyl groups) modulate potency in in vivo anti-inflammatory assays (e.g., adjuvant-induced arthritic rat models) .
  • Electron-withdrawing groups (e.g., nitro) at specific positions can suppress prostaglandin/leukotriene production without direct cyclooxygenase inhibition .
    Methodology : Use iterative medicinal chemistry cycles—synthesize analogs, test in in vitro (e.g., COX/LOX inhibition) and in vivo models (e.g., pleural cavity assays), and correlate substituent effects with activity .

Advanced: What experimental models are suitable for evaluating the anti-inflammatory efficacy of this compound?

  • Reverse Passive Arthus Reaction (RPAR) : Measures vascular permeability and immune complex-driven inflammation in rats .
  • Adjuvant-Induced Arthritis (AIA) : A chronic inflammation model to assess joint swelling and histological damage over 21 days .
  • Ex vivo prostaglandin E₂ (PGE₂) assays : Quantify inhibition of arachidonic acid metabolites in inflamed tissues .
    Design considerations : Include dose-response studies (oral administration preferred), vehicle controls, and NSAIDs as positive controls.

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in ring-expansion reactions?

The CF₃ group acts as an electron-withdrawing substituent, polarizing the α,β-unsaturated carbonyl system in the pyrrolopyridinone core. This facilitates nucleophilic attack by azides, enabling regioselective ring expansion to naphthyridinones. Microwave irradiation (e.g., 150°C, 30 min) accelerates this process, achieving moderate-to-good yields (40–75%) . Key validation : Monitor reaction progress via TLC and LC-MS to detect intermediates and byproducts.

Advanced: What strategies mitigate challenges in purifying 3-(trifluoromethyl)-pyrrolopyridinone derivatives?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) to resolve polar impurities .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differences in solubility between the product and starting materials .
  • Derivatization : Temporarily introduce protecting groups (e.g., SEM or Boc) to improve crystallinity during purification .

Advanced: How can computational methods aid in predicting the metabolic stability of this compound?

  • In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, metabolic clearance, and CYP450 inhibition.
  • Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., oxidation of the pyrrolidine ring) .
  • MD simulations : Assess conformational stability of the trifluoromethyl group in aqueous and lipid environments to predict tissue distribution .

Advanced: What mechanistic insights explain the compound’s lack of direct COX/LOX inhibition despite anti-inflammatory activity?

Evidence suggests indirect modulation of arachidonic acid pathways. For example:

  • Downregulation of phospholipase A₂ (PLA₂), reducing substrate availability for COX/LOX enzymes .
  • Interaction with upstream signaling molecules (e.g., NF-κB or MAP kinases) to suppress cytokine-driven inflammation .
    Experimental validation : Perform Western blotting or ELISA to measure PLA₂ and cytokine levels in treated vs. untreated inflammatory cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.